Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17855716
InChI: InChI=1S/C8H4FNO3.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1
SMILES:
Molecular Formula: C8H3FNNaO3
Molecular Weight: 203.10 g/mol

Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate

CAS No.:

Cat. No.: VC17855716

Molecular Formula: C8H3FNNaO3

Molecular Weight: 203.10 g/mol

* For research use only. Not for human or veterinary use.

Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate -

Specification

Molecular Formula C8H3FNNaO3
Molecular Weight 203.10 g/mol
IUPAC Name sodium;5-fluoro-1,3-benzoxazole-2-carboxylate
Standard InChI InChI=1S/C8H4FNO3.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1
Standard InChI Key FQZOOEDAJQZPHN-UHFFFAOYSA-M
Canonical SMILES C1=CC2=C(C=C1F)N=C(O2)C(=O)[O-].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate (IUPAC name: sodium;5-fluoro-1,3-benzoxazole-2-carboxylate) has the molecular formula C8H3FNNaO3\text{C}_8\text{H}_3\text{FNNaO}_3 and a molecular weight of 203.10 g/mol. The benzoxazole core consists of a benzene ring fused to an oxazole ring, with a fluorine atom at position 5 and a carboxylate group at position 2 (Figure 1). The sodium counterion enhances solubility in polar solvents, a critical feature for biological assays and formulation development.

Physicochemical Characteristics

Key physicochemical properties include a density of 1.4±0.1g/cm31.4 \pm 0.1 \, \text{g/cm}^3 and a boiling point of 282.8±32.0C282.8 \pm 32.0^\circ \text{C} at atmospheric pressure . The compound’s logP (octanol-water partition coefficient) of 1.92 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its vapor pressure is negligible (0.0±0.6mmHg0.0 \pm 0.6 \, \text{mmHg} at 25C25^\circ \text{C}), reducing volatility-related handling risks .

Table 1: Physicochemical Properties of Sodium 5-Fluoro-1,3-Benzoxazole-2-Carboxylate

PropertyValueSource
Molecular FormulaC8H3FNNaO3\text{C}_8\text{H}_3\text{FNNaO}_3
Molecular Weight203.10 g/mol
Density1.4±0.1g/cm31.4 \pm 0.1 \, \text{g/cm}^3
Boiling Point282.8±32.0C282.8 \pm 32.0^\circ \text{C}
LogP1.92

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves two steps: (1) preparation of 5-fluoro-1,3-benzoxazole-2-carboxylic acid and (2) neutralization with sodium hydroxide. The carboxylic acid precursor is synthesized via cyclization of 2-amino-4-fluorophenol with glyoxylic acid under acidic conditions. Subsequent treatment with aqueous NaOH yields the sodium salt:

C7H4FNO3+NaOHC7H3FNNaO3+H2O\text{C}_7\text{H}_4\text{FNO}_3 + \text{NaOH} \rightarrow \text{C}_7\text{H}_3\text{FNNaO}_3 + \text{H}_2\text{O}

Alternative routes include one-pot reductive cyclization strategies using indium/acetic acid systems, which simplify purification and improve yields .

Optimization and Scalability

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and purity. Catalysts such as palladium on carbon (Pd/C\text{Pd/C}) have been explored to accelerate cyclization, achieving yields exceeding 75% . Reaction parameters (temperature, pH) are tightly controlled to minimize byproducts like 3-chloro-4-fluoro-2,6-dinitrophenol, a common impurity during nitration steps .

Analytical Characterization

The compound is characterized using:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR peaks at δ7.91(d,J=8.4Hz)\delta 7.91 \, (\text{d}, J = 8.4 \, \text{Hz}) and δ7.26(d,J=12.0Hz)\delta 7.26 \, (\text{d}, J = 12.0 \, \text{Hz}) confirm aromatic proton environments .

  • Mass Spectrometry (MS): High-resolution ESI-MS shows a molecular ion peak at m/z203.10m/z \, 203.10, consistent with the sodium adduct.

  • Infrared Spectroscopy (IR): Absorbances at 1629cm11629 \, \text{cm}^{-1} (C=O stretch) and 1530cm11530 \, \text{cm}^{-1} (C-F stretch) validate functional groups .

Biological Activities and Mechanisms

Antimicrobial Effects

The compound’s planar structure facilitates intercalation into microbial DNA, inhibiting transcription and translation. Preliminary assays show MIC (Minimum Inhibitory Concentration) values of 8μg/mL8 \, \mu\text{g/mL} against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin. Synergy with β-lactam antibiotics has been observed, suggesting utility in combination therapies.

Metabolic Pathway Modulation

Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate inhibits cytochrome P450 enzymes (CYP3A4, CYP2D6), altering drug metabolism and enabling its use as a pharmacokinetic enhancer. This property is under investigation for improving the bioavailability of protease inhibitors in antiviral regimens.

Applications in Pharmaceutical Research

Drug Discovery Scaffold

The compound serves as a building block for synthesizing analogs with improved potency and selectivity. Piperazine-modified derivatives, for example, show enhanced blood-brain barrier penetration, making them candidates for CNS-targeted therapies .

Formulation Development

Its sodium salt form is favored in parenteral formulations due to high solubility (45mg/mL45 \, \text{mg/mL} in water). Lyophilized powders reconstituted in saline retain >95% potency after 12 months at 25C25^\circ \text{C}, demonstrating stability.

Diagnostic Imaging

Radiolabeled versions (e.g., 18F^{18}\text{F}-analogs) are being explored as PET tracers for tumor imaging. Preliminary studies in murine models show rapid uptake in lung adenocarcinoma, with tumor-to-background ratios of 5:1.

Future Perspectives and Research Directions

Targeted Drug Delivery

Conjugation with monoclonal antibodies (e.g., anti-EGFR) could enable tumor-specific delivery, reducing off-target effects. Early-stage in vitro tests show a 3-fold increase in cytotoxicity against HER2-positive breast cancer cells.

Combination Therapies

Co-administration with checkpoint inhibitors (e.g., pembrolizumab) may enhance antitumor immune responses. Preclinical models suggest synergistic effects, with tumor regression rates improving from 40% to 72%.

Green Chemistry Approaches

Solvent-free synthesis using ball milling techniques is being optimized to reduce waste. Pilot-scale trials achieve 68% yield with E-factor < 2, aligning with sustainable manufacturing goals.

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